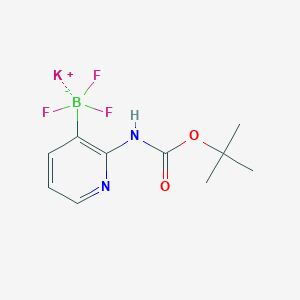
5,6-Dibromopyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromopyridine-2-thiol is an organosulfur compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions and a thiol group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyridine-2-thiol typically involves the reaction of 2,6-dibromopyridine with 2-mercaptopyridine . The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the brominated pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dibromopyridine-2-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which facilitate the nucleophilic substitution of bromine atoms.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Major Products Formed:
Substitution Reactions: Products typically include substituted pyridines with various functional groups replacing the bromine atoms.
Oxidation Reactions: Major products include disulfides or sulfonic acids, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
5,6-Dibromopyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromopyridine-2-thiol involves its ability to form covalent bonds with nucleophilic sites on target molecules. The thiol group is particularly reactive, allowing it to form disulfide bonds with cysteine residues in proteins, thereby modulating their activity . This reactivity is crucial in both biological and industrial applications, where precise control over molecular interactions is required.
Comparación Con Compuestos Similares
2,5-Dibromopyridine: Similar in structure but lacks the thiol group, making it less reactive in certain contexts.
2,6-Dibromopyridine: Similar bromination pattern but without the thiol group, limiting its applications in thiol-specific reactions.
2-Mercaptopyridine: Contains a thiol group but lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness: 5,6-Dibromopyridine-2-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H3Br2NS |
|---|---|
Peso molecular |
268.96 g/mol |
Nombre IUPAC |
5,6-dibromo-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
Clave InChI |
QDYXLURFQRMHMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=S)NC(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)

![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
